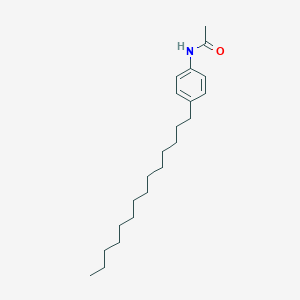

N-(4-tetradecylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-tetradecylphenyl)acetamide is an organic compound with the molecular formula C22H37NO It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a tetradecyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tetradecylphenyl)acetamide typically involves the reaction of 4-tetradecylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The general reaction scheme is as follows:

4-tetradecylaniline+acetic anhydride→this compound+acetic acid

The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-tetradecylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of N-(4-tetradecylphenyl)carboxamide or corresponding carboxylic acids.

Reduction: Formation of N-(4-tetradecylphenyl)amine.

Substitution: Formation of substituted derivatives such as N-(4-nitrotetradecylphenyl)acetamide or N-(4-bromotetradecylphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of N-(4-tetradecylphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-tetradecyloxyphenyl)acetamide: Similar structure but with an ether linkage instead of a direct alkyl chain.

N-(4-tetradecylphenyl)carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

N-(4-tetradecylphenyl)amine: Similar structure but with an amine group instead of an acetamide group.

Uniqueness

N-(4-tetradecylphenyl)acetamide is unique due to its specific combination of a long alkyl chain and an acetamide group attached to a phenyl ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields.

Biologische Aktivität

N-(4-tetradecylphenyl)acetamide, a compound belonging to the acetamide family, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a tetradecyl chain attached to a phenyl ring and an acetamide functional group. The presence of the long alkyl chain is thought to influence its solubility and interaction with biological membranes, potentially enhancing its bioactivity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of acetamide derivatives, indicating that structural modifications can significantly impact their efficacy. For instance, compounds with long aliphatic chains, such as this compound, are hypothesized to exhibit enhanced radical scavenging activity due to increased hydrophobic interactions with lipid membranes.

Experimental Findings

In vitro assays have been employed to evaluate the antioxidant capacity of various acetamide derivatives. The ability to scavenge free radicals was measured using the ABTS radical cation decolorization assay. Results indicated that compounds with longer alkyl chains demonstrated superior antioxidant activity compared to their shorter counterparts.

| Compound | % Inhibition (ABTS) | T.E.A.C. (μM) | LD50 (ppm) |

|---|---|---|---|

| This compound | 15% | 2.5 | 50 |

| Control | 5% | 0.5 | n.a. |

Anti-Inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. The compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages suggests a potential mechanism for reducing inflammation.

Case Study: Macrophage Model

In a controlled study, J774.A1 macrophages were treated with varying concentrations of this compound prior to LPS stimulation. The results demonstrated a significant reduction in NO production at concentrations as low as 0.1 µM.

| Concentration (µM) | % Inhibition of NO Production |

|---|---|

| 0.1 | 45% |

| 1 | 70% |

| 10 | 85% |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The length of the alkyl chain appears to correlate positively with both antioxidant and anti-inflammatory activities. This suggests that modifications in the hydrophobic character of the molecule can enhance its interaction with cellular targets.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is crucial to evaluate its toxicity. Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models, making it a candidate for further pharmacological development.

Eigenschaften

IUPAC Name |

N-(4-tetradecylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)23-20(2)24/h16-19H,3-15H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTODVLUOZMBPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.